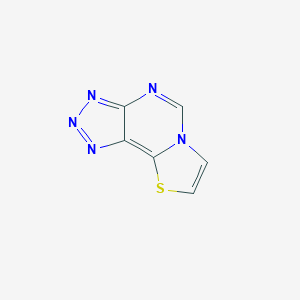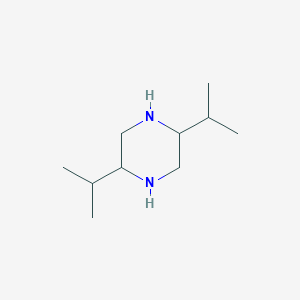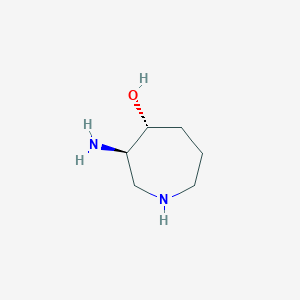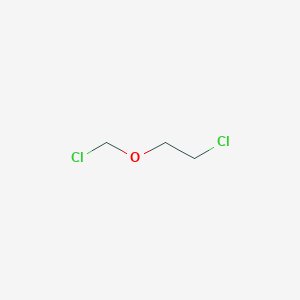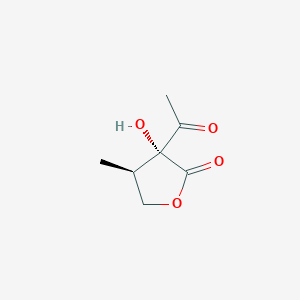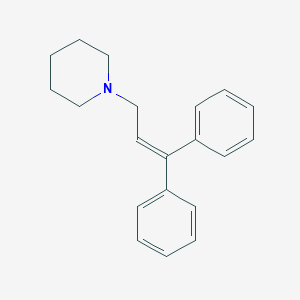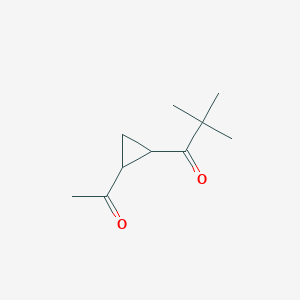
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one, commonly known as 2-ACDP, is a novel psychoactive substance that belongs to the cyclopropyl ketone family. It is a synthetic compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-ACDP involves the inhibition of dopamine reuptake in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the psychoactive effects of 2-ACDP.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-ACDP are not well understood. However, it has been shown to have stimulant-like effects on the central nervous system, similar to other psychoactive substances such as cocaine and amphetamines. It has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ACDP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and its potential as a target for the development of new medications. However, the use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain.
Zukünftige Richtungen
There are several future directions for the study of 2-ACDP. One area of research is the development of new medications for the treatment of psychiatric disorders such as ADHD and substance use disorders. Another area of research is the study of the long-term effects of 2-ACDP on the brain and its potential for addiction. Additionally, the use of 2-ACDP in combination with other psychoactive substances may provide new insights into the mechanisms underlying drug addiction and dependence.
Conclusion
In conclusion, 1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one is a novel psychoactive substance that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research. The synthesis method is complex, and the mechanism of action involves the inhibition of dopamine reuptake in the brain. Although the biochemical and physiological effects of 2-ACDP are not well understood, it has been shown to have stimulant-like effects on the central nervous system. The use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain. However, there are several future directions for the study of 2-ACDP, including the development of new medications for the treatment of psychiatric disorders and the study of its potential for addiction.
Synthesemethoden
2-ACDP is synthesized through a multi-step process that involves the condensation of cyclohexanone with ethyl acetoacetate followed by a series of chemical reactions. The final product is obtained through a purification process that includes crystallization and recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-ACDP has been used in scientific research as a tool to study the effects of psychoactive substances on the brain. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new medications for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Eigenschaften
CAS-Nummer |
148853-00-3 |
|---|---|
Produktname |
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-(2-acetylcyclopropyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(11)7-5-8(7)9(12)10(2,3)4/h7-8H,5H2,1-4H3 |
InChI-Schlüssel |
NFSCMESETCOPJV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
Kanonische SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
Synonyme |
1-Propanone, 1-(2-acetylcyclopropyl)-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
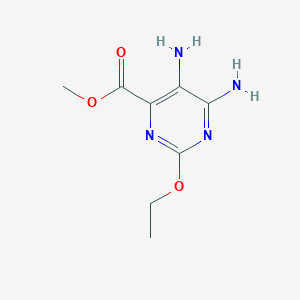
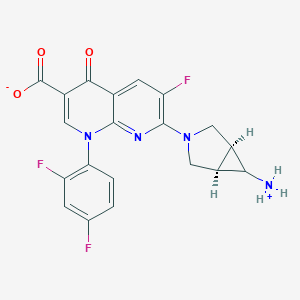
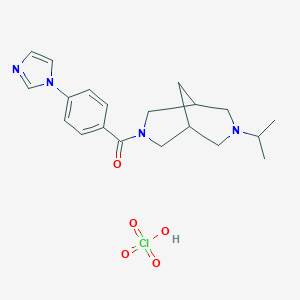
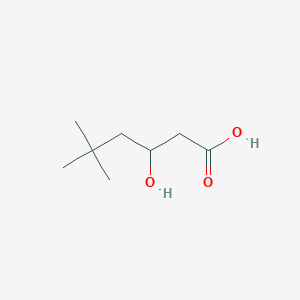
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
